N-(4-nitrophenyl)propane-1,3-diamine

Description

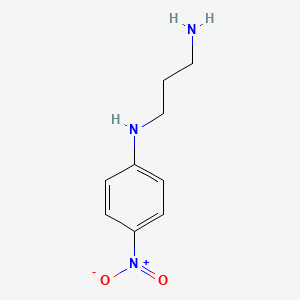

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(4-nitrophenyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-6-1-7-11-8-2-4-9(5-3-8)12(13)14/h2-5,11H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSAHMGJLUJBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300910 | |

| Record name | N-(4-nitrophenyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52289-06-2 | |

| Record name | 52289-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-nitrophenyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-(4-nitrophenyl)propane-1,3-diamine

The direct synthesis of this compound can be achieved through several chemical routes. These methods primarily focus on the formation of the core structure by either reducing a precursor containing the nitroaryl group or by coupling the two essential moieties.

Reduction of Nitroaryl-Substituted Azide (B81097) Precursors

One effective strategy for synthesizing this compound involves the reduction of a nitroaryl azide precursor. This method is advantageous as it allows for the selective conversion of both nitro and azide functionalities into amino groups. Research has demonstrated that indium-mediated reduction in an acidic aqueous medium is a practical approach for this transformation.

This reaction can be applied to precursors bearing both aromatic nitro and azide groups, which are reduced to the corresponding amines. The use of indium in the presence of hydrochloric acid (HCl) in an aqueous tetrahydrofuran (B95107) (THF) solution provides an efficient system for this conversion at room temperature. This method is particularly useful as it can selectively reduce the nitro and azide groups without affecting other sensitive functional groups, such as carbon-carbon double bonds.

| Reactant Type | Reagents | Solvent | Yield (%) |

| Aromatic Azides | Indium (2.0 equiv), HCl (1.5 equiv) | H₂O/THF (3:1) | 68-98 |

| Aromatic Nitro Compounds | Indium (4.0 equiv), HCl (1.5 equiv) | H₂O/THF (3:1) | High |

This table summarizes the general conditions for the indium-mediated reduction of aromatic azides and nitro compounds.

Coupling Reactions Involving Nitrophenyl and Propane-1,3-Diamine Moieties

The synthesis of this compound can also be accomplished through coupling reactions that directly link a nitrophenyl precursor with propane-1,3-diamine. Nucleophilic aromatic substitution (SNAr) is a common mechanism for this type of reaction. In a typical SNAr reaction, a leaving group on the nitrophenyl ring, such as a halogen, is displaced by a nucleophilic amine from propane-1,3-diamine. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the nucleophilic attack.

For instance, the reaction of 1-chloro-4-nitrobenzene (B41953) with propane-1,3-diamine in the presence of a base can yield the desired product. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products. Polar aprotic solvents are often employed to enhance the rate of SNAr reactions.

Derivatization Strategies and Functional Group Transformations

The presence of two amine groups with different reactivities and an aromatic nitro group makes this compound a versatile scaffold for further chemical modifications.

N-Alkylation and N-Substitution Reactions

The amino groups of this compound can undergo N-alkylation and N-substitution reactions to introduce a wide range of functional groups. The primary aliphatic amine is generally more nucleophilic than the secondary aromatic amine, allowing for selective reactions under controlled conditions. Alkylation can be achieved using various alkylating agents, such as alkyl halides or benzyl (B1604629) bromide, in the presence of a suitable base. Studies on related compounds have shown that bases like sodium hydroxide (B78521) or butyllithium (B86547) can be used to facilitate these reactions, leading to mono- or di-substituted products.

Formation of Cyclic Derivatives (e.g., Hexahydropyrimidines)

The 1,3-diamine structure of the propane (B168953) moiety is a key precursor for the synthesis of six-membered heterocyclic rings, such as hexahydropyrimidines. These cyclic derivatives are readily prepared through a cyclocondensation reaction between the diamine and an aldehyde or ketone. For instance, the reaction of propane-1,3-diamine with formaldehyde (B43269) and another suitable component can lead to the formation of a hexahydropyrimidine (B1621009) ring. google.com This reaction, often a type of Mannich reaction, is a common and effective method for producing these heterocyclic systems. mdpi.comsigmaaldrich.com The resulting hexahydropyrimidine derivatives can then be further functionalized. mdpi.comsigmaaldrich.com

| Reactants | Product Type | Key Reaction |

| Propane-1,3-diamine, Formaldehyde, (1H-1,2,4-triazol-1-yl)methanol | 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine | Cyclocondensation |

| Benzaldehyde derivatives, Ammonium acetate, Nitromethane | Substituted Hexahydropyrimidines | Mannich-type reaction |

This table outlines examples of reactants used in the synthesis of hexahydropyrimidine derivatives from a 1,3-diamine precursor.

Introduction of Azido (B1232118) and Biotinyl Moieties in Propane-1,3-Diamine Derivatives

The functionalization of propane-1,3-diamine derivatives can also involve the introduction of specialized chemical reporters like azido and biotinyl groups.

The azido moiety can be incorporated into molecules containing a propane-1,3-diamine backbone through various synthetic routes. For example, diazido-bis(propane-1,3-diamine)copper(II) complexes have been synthesized by reacting copper(II) sulfate (B86663) with sodium azide and 1,3-diaminopropane (B46017) in methanol. nih.gov This demonstrates a method for associating azido groups with the diamine structure, which can be valuable for applications in click chemistry.

The biotinyl moiety is a crucial tool in molecular biology for labeling and detection. Biotin can be conjugated to amine-containing molecules, such as derivatives of propane-1,3-diamine, typically through amide bond formation. This is often achieved by reacting an activated form of biotin, such as biotin-NHS (N-hydroxysuccinimide) ester, with one of the amino groups of the diamine derivative. nih.gov This reaction results in a stable biotin-tagged molecule that can be used for affinity-based purification or detection assays.

4 Stereoselective Synthesis and Desymmetrization of Propane-1,3-Diamine Derivatives

The synthesis of enantiomerically pure propane-1,3-diamine derivatives is of significant interest due to their presence in various biologically active molecules and their use as chiral ligands in asymmetric catalysis. Stereoselective synthesis and the desymmetrization of prochiral propane-1,3-diamine precursors are key strategies to access these valuable chiral building blocks. While direct stereoselective synthesis of this compound is not extensively documented in publicly available literature, established methodologies for analogous compounds provide a clear framework for potential synthetic routes. These approaches primarily include enzymatic desymmetrization and classical chiral resolution techniques.

1 Enzymatic Desymmetrization Approaches

Enzymatic desymmetrization has emerged as a powerful and green method for obtaining optically active amines from prochiral diamines. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively modify one of two prochiral groups, thereby creating a chiral center. Although direct enzymatic desymmetrization of a molecule like this compound, which is not prochiral in the traditional sense without a substituent at the C2 position of the propane backbone, is not a standard application, the principles can be applied to prochiral 2-substituted-N-aryl-propane-1,3-diamines.

A seminal study in this area described the first successful enzymatic desymmetrization of prochiral 2-aryl-1,3-propanediamines using lipases in organic solvents. researchgate.netnih.gov In this chemoenzymatic approach, a prochiral diamine is selectively acylated in the presence of a lipase (B570770) and an acyl donor. The enzyme distinguishes between the two enantiotopic amino groups, leading to the formation of a mono-acylated product with high enantiomeric excess (ee).

The general reaction can be summarized as follows: A prochiral 2-aryl-1,3-propanediamine is reacted with an acyl donor, such as diallyl carbonate, in an organic solvent like 1,4-dioxane, catalyzed by a lipase. Lipase B from Candida antarctica (CALB) and lipase from Pseudomonas cepacia (PSL) are among the most effective biocatalysts for such transformations. nih.govsemanticscholar.org

Table 1: Lipase-Catalyzed Desymmetrization of 2-Aryl-1,3-Propanediamines

| Entry | 2-Aryl Substituent | Lipase | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | PSL-C | Diallyl Carbonate | 1,4-Dioxane | High | >99 |

| 2 | 4-Methoxyphenyl | PSL-C | Diallyl Carbonate | 1,4-Dioxane | Good | 98 |

| 3 | 4-Chlorophenyl | PSL-C | Diallyl Carbonate | 1,4-Dioxane | Good | 99 |

This table presents representative data for the desymmetrization of 2-aryl-1,3-propanediamines, which serves as a model for the potential enzymatic treatment of analogous N-aryl compounds.

While this method has been demonstrated for 2-aryl derivatives, its application to an N-aryl diamine like this compound would necessitate a different substrate structure, for instance, 2-substituted-N-(4-nitrophenyl)propane-1,3-diamine, to create a prochiral center for the enzyme to act upon. The high selectivity observed in these reactions underscores the potential of enzymatic methods for producing optically active propane-1,3-diamine derivatives.

2 Chiral Resolution Techniques

For chiral molecules that are synthesized as racemic mixtures, chiral resolution is a common strategy to separate the enantiomers. For a compound like this compound, which is chiral if it possesses a chiral center (e.g., through substitution on the propane chain), two primary methods of resolution are applicable: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts. fiveable.me Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. youtube.com Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid

The process can be illustrated as follows:

A racemic mixture of a chiral this compound derivative is dissolved in a suitable solvent.

An equimolar amount of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) is added.

The mixture is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt.

The crystals are separated by filtration.

The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically pure amine.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. rsc.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. eijppr.com The differential interaction leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for the separation of various chiral compounds, including amines. yakhak.org For the separation of a compound like this compound, a normal-phase HPLC method would likely be employed.

Table 2: Common Chiral Stationary Phases for Amine Resolution

| CSP Type | Chiral Selector | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Amylose/Cellulose Phenylcarbamates | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | π-π interactions, hydrogen bonding, dipole-dipole interactions |

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.govnih.gov The nitro- and amino- functionalities on the this compound molecule would offer sites for hydrogen bonding and π-π interactions, making polysaccharide and Pirkle-type CSPs promising candidates for its resolution.

5 Radical Sequential Reactions and C-H Bond Activation in Diamine Synthesis

Modern synthetic chemistry has increasingly focused on the development of methods that form carbon-nitrogen bonds through the direct functionalization of carbon-hydrogen (C-H) bonds. These strategies, often involving radical intermediates, offer more atom-economical and efficient routes to complex amines compared to traditional multi-step syntheses.

While specific examples detailing the synthesis of this compound via these methods are not prominent in the literature, the general principles of radical C-H amination are well-established and represent a viable, cutting-edge approach. rsc.org

Radical Arene Amination: The direct amination of an aromatic C-H bond is a powerful strategy for the synthesis of N-aryl amines. nih.gov Recent advancements have utilized photoredox catalysis to generate highly reactive nitrogen-centered radicals that can add to aromatic rings. rsc.orgrsc.orgnih.gov For example, a photocatalytic approach could potentially be envisioned for the synthesis of N-aryl diamines. In such a reaction, a nitrogen-centered radical, generated from a suitable precursor, could undergo addition to a nitrobenzene (B124822) ring.

A significant challenge in radical C-H functionalization is controlling the regioselectivity (i.e., ortho-, meta-, or para-substitution). However, methods have been developed that exploit noncovalent interactions or directing groups to guide the radical to a specific position on the aromatic ring. nih.gov

C-H Bond Activation for Diamine Synthesis: Transition metal-catalyzed C-H activation is another powerful tool for the construction of C-N bonds. This approach involves the cleavage of a C-H bond by a metal catalyst, followed by the formation of a new bond with a nitrogen source. For instance, rhodium and palladium catalysts have been effectively used for the intramolecular amination of aliphatic C-H bonds to synthesize cyclic diamine precursors.

A hypothetical retrosynthetic approach for a chiral derivative of this compound using a radical C-H amination strategy might involve the reaction of 4-nitrophenylaniline with a radical precursor derived from a protected 3-aminopropanol. The reaction would proceed via a radical mechanism to form the C-N bond, followed by deprotection and functional group manipulation to yield the final product. Such radical-mediated processes often proceed under mild conditions and exhibit high functional group tolerance. springernature.com

These advanced synthetic methodologies, while not yet explicitly reported for this compound, hold considerable promise for the future development of novel and efficient synthetic routes to this and related N-aryl diamine compounds.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise structure of N-(4-nitrophenyl)propane-1,3-diamine in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all atoms within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons on the nitrophenyl ring typically appear as a set of doublets due to ortho and meta coupling, characteristic of a para-substituted benzene (B151609) ring. The protons of the propane-1,3-diamine chain exhibit distinct signals corresponding to the methylene (B1212753) (-CH2-) groups and the amine (-NH and -NH2) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available in search results | |||

Detailed experimental data for chemical shifts, multiplicities, and coupling constants were not available in the search results. The table structure is provided as a template.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the nitrophenyl ring resonate in the aromatic region, with the carbon atom attached to the nitro group and the carbon atom attached to the amine group showing characteristic downfield shifts. The aliphatic carbons of the propane-1,3-diamine moiety appear at higher field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available in search results | |

Specific chemical shift values for each carbon atom were not found in the provided search results. The table is illustrative of the expected data.

Correlation of NMR Data with Conformational Features

While specific studies correlating NMR data with the conformational features of this compound were not identified in the search results, NMR spectroscopy, in principle, can provide valuable information about the molecule's three-dimensional structure in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine through-space proximities between protons, offering insights into the preferred conformation of the propanediamine chain relative to the nitrophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include the N-H stretching vibrations of the primary and secondary amines, the asymmetric and symmetric stretching vibrations of the nitro group, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available in search results | |

A detailed list of experimental IR peak frequencies was not available in the search results. The table outlines the expected characteristic vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 195.22 g/mol . rsc.orgnih.gov The fragmentation pattern would likely involve cleavage of the C-N and C-C bonds of the propanediamine chain, as well as fragmentation of the nitrophenyl group.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Identity |

|---|---|

| 195 | [M]⁺ |

| Further fragmentation data not available in search results | |

While the molecular weight is known, a detailed experimental fragmentation pattern was not found in the search results.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by weight of each element present, which can be used to confirm the empirical and molecular formula. For this compound (C9H13N3O2), the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.37 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 6.73 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.54 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.39 |

| Total | 195.25 | 100.00 |

Experimental data from elemental analysis of a synthesized sample of this compound would be compared to these theoretical values to verify its purity and confirm its chemical formula.

Other Physicochemical Characterization Methods

Beyond structural and elemental analysis, other physicochemical methods provide insights into the behavior of a compound in solution and its magnetic properties, which are particularly important when studying coordination complexes derived from the ligand.

Molar conductance measurements are used to determine the electrolytic nature of a compound in solution. By measuring the electrical conductivity of a solution of known concentration, one can infer whether the compound dissociates into ions. This is especially relevant for metal complexes of this compound. The molar conductance value helps to distinguish between electrolytic and non-electrolytic complexes. For instance, a 1:1 electrolyte in a given solvent will typically exhibit a molar conductance value within a specific range, while a non-electrolyte will have a value close to zero.

Magnetic susceptibility measurements provide information about the magnetic properties of a substance, which is primarily of interest for transition metal complexes of this compound. This technique helps to determine the number of unpaired electrons in a metal center, which in turn provides insights into its oxidation state and coordination geometry. The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and can be compared to theoretical spin-only values to deduce the electronic configuration of the metal ion in the complex.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust computational method used to investigate the electronic structure and properties of molecules. For N-(4-nitrophenyl)propane-1,3-diamine, these calculations would provide fundamental insights into its chemical behavior.

Electronic Structure Analysis and Molecular Orbital Contributions (HOMO-LUMO)

An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. For this compound, one would expect the HOMO to be localized on the electron-rich amino-propane portion, while the LUMO would likely be centered on the electron-withdrawing nitrophenyl group. However, precise energy values and orbital contribution data from specific research are not available.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

DFT calculations can be used to predict vibrational (IR) spectra and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. Similarly, the prediction of electronic transitions provides theoretical absorption maxima (λmax) for the UV-Vis spectrum. No such specific predictive data has been published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

TD-DFT is the standard method for calculating the excited-state properties of molecules, making it ideal for predicting optical properties. This method could be used to calculate the electronic absorption spectrum of this compound, providing information on transition energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). Such a study would reveal how the molecule interacts with light, but specific TD-DFT investigation results for this compound are absent from the literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexible propanediamine chain of this compound allows for multiple conformations. Conformational analysis would identify the most stable geometric arrangements (conformers) of the molecule. Molecular dynamics (MD) simulations could further explore the molecule's dynamic behavior over time, showing how it transitions between different conformations in various environments (e.g., in a solvent). Research on the conformational preferences and dynamics of the related 1,3-propanediol (B51772) backbone exists, but specific studies that include the 4-nitrophenyl substituent are not available.

Mechanistic Studies through Computational Approaches

Computational methods are invaluable for elucidating chemical reaction mechanisms. For this compound, these approaches could be used to study its involvement in reactions such as nucleophilic substitution or cycloaddition. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway. At present, there are no published computational studies detailing the reaction mechanisms involving this specific molecule.

Reactivity, Reaction Mechanisms, and Kinetic Studies

General Reaction Pathways of N-(4-nitrophenyl)propane-1,3-diamine

This compound possesses three primary reactive sites: the aromatic nitro group, the secondary amine on the aromatic ring, and the primary amine of the propyl chain. nih.gov The reactivity of each site is influenced by the electronic properties of the others, leading to a variety of possible reaction pathways.

The oxidation of this compound can occur at the nitrogen centers or the aromatic ring, depending on the oxidant and reaction conditions.

Oxidation of Amino Groups: Primary and secondary amines are susceptible to oxidation. Tertiary amines can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids to form amine oxides. libretexts.org The primary and secondary amine groups in this compound could potentially be oxidized, although the aromatic amine is less nucleophilic and generally less reactive than the aliphatic primary amine due to the electron-withdrawing effect of the nitro group. In the presence of a suitable oxidant and a Brønsted acid, selective oxidation of less basic nitrogen-containing rings over more reactive aliphatic amines can be achieved by in situ protonation of the more basic amine. nih.gov

Oxidation of the Aryl Amine: The direct oxidation of aryl amines can lead to the corresponding nitroarenes. mdpi.com However, in the case of this compound, the aromatic ring already contains a nitro group. Further oxidation of the secondary aryl amine could potentially lead to more complex products. The oxidation of nonactivated anilines with reagents like phenyliodine bis(trifluoroacetate) (PIFA) can generate electrophilic N-aryl nitrenoid intermediates, which can then undergo intramolecular C-N bond formation to yield various N-heterocyles. organic-chemistry.orgacs.org

Oxidation of the Propane (B168953) Chain: A study on the oxidation of propane-1,3-diol by potassium permanganate (B83412) (KMnO₄) in an aqueous solution showed that the reaction product was 3-hydroxy-propanone. ajchem-a.com While the subject compound has a diamine instead of a diol, this suggests that the propane chain itself could be a site for oxidation under strong oxidizing conditions.

The specific products of oxidation are highly dependent on the chosen oxidizing agent and the reaction conditions.

| Functional Group | Oxidizing Agent Example | Potential Product(s) |

| Aliphatic Primary Amine | Hydrogen Peroxide (H₂O₂) | Corresponding hydroxylamine (B1172632) or nitroalkane |

| Aromatic Secondary Amine | Phenyliodine bis(trifluoroacetate) (PIFA) | N-aryl nitrenoid intermediate, potential for heterocycle formation |

| Propane Chain | Potassium Permanganate (KMnO₄) | Carbonyl compounds (by analogy to diol oxidation) |

The most common reaction involving the nitro group on the aromatic ring is its reduction to a primary amino group. This transformation is a fundamental process in organic synthesis, often employed in the production of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The reduction converts this compound to N-(4-aminophenyl)propane-1,3-diamine.

A wide array of reducing agents can accomplish this transformation, with the choice often depending on factors like cost, selectivity, and reaction conditions. numberanalytics.com

Commonly Used Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C) under an atmosphere of hydrogen gas.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine, cyclohexene, or formic acid in the presence of a suitable catalyst.

Other Reagents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction of aromatic nitro groups. numberanalytics.com

The general reaction is as follows:

H₂NC₃H₆NH-C₆H₄-NO₂ + Reducing Agent → H₂NC₃H₆NH-C₆H₄-NH₂

| Reducing System | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, solvent (e.g., ethanol) | Highly efficient, often used industrially. |

| Iron/HCl | Fe powder, Hydrochloric acid | A classic, cost-effective laboratory method. |

| Tin/HCl | Sn powder, Hydrochloric acid | Another common metal-acid system. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent. |

The this compound molecule can undergo substitution reactions at both the aromatic ring and the nitrogen atoms of the diamine chain.

Aromatic Substitution:

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is strongly deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro group (-NO₂). The amino group (-NHR) is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The powerful deactivating effect of the nitro group dominates, making electrophilic substitution difficult. If a reaction were to occur under harsh conditions, the incoming electrophile would likely be directed to the positions meta to the nitro group (and ortho to the amino group). youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic substitution, particularly at the ortho and para positions relative to itself. numberanalytics.comtandfonline.com In this molecule, the position para to the nitro group is occupied by the propanediamine substituent. Therefore, if a good leaving group were present at an ortho position, the molecule would be susceptible to SNAr reactions. The mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov

Substitution on the Diamine Chain: The primary and secondary amine groups in the propane-1,3-diamine moiety are nucleophilic. They can readily react with electrophiles in substitution reactions.

N-Alkylation: The nitrogen atoms can be alkylated by reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or acid anhydrides will form the corresponding amides. This is a common method for protecting amino groups.

| Reaction Type | Reagent Example | Potential Product |

| Nucleophilic Aromatic Substitution (SNAr) | A strong nucleophile (e.g., RO⁻), requires a leaving group on the ring | Substitution of the leaving group by the nucleophile |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-methylated diamine derivative |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acetylated diamine derivative (amide) |

Solvent Effects on Reactivity and Reaction Kinetics

The choice of solvent can profoundly impact the rate, mechanism, and outcome of chemical reactions involving this compound. Solvents influence reactivity through their ability to solvate reactants, intermediates, and transition states.

The polarity of the solvent is a critical factor. panze-chemical.com Solvents are broadly classified as polar or non-polar, and polar solvents can be further divided into protic (capable of hydrogen bonding) and aprotic.

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. They can stabilize charged intermediates and transition states through dipole-dipole interactions and hydrogen bonding. libretexts.orglibretexts.org For reactions involving the formation of charged intermediates, such as in certain nucleophilic substitution pathways, polar protic solvents can significantly increase the reaction rate by lowering the activation energy. libretexts.orgresearchgate.net However, they can also solvate nucleophiles (like the amine groups), creating a solvent shell that may hinder their approach to an electrophile, potentially slowing down some reactions like SN2. panze-chemical.com

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipole moments but lack acidic protons. They are excellent at solvating cations but less effective at solvating anions. This property can enhance the reactivity of anionic nucleophiles by leaving them "bare" and more reactive. Nucleophilic aromatic substitution (SNAr) reactions are often accelerated in polar aprotic solvents compared to protic ones. rsc.org

Non-polar Solvents (e.g., hexane, toluene): In non-polar solvents, primary amines tend to be more reactive as they are not effectively solvated, leaving their lone pair of electrons more accessible for reaction. panze-chemical.com

The distribution of products can also be affected. For instance, in competing reaction pathways, a solvent may preferentially stabilize the transition state of one pathway over another, leading to a higher yield of a particular product.

| Solvent Type | Example | Effect on Nucleophilic Amine Reactivity | Effect on SNAr Rate |

| Polar Protic | Water (H₂O) | Decreased (due to H-bonding) | Can be slow (stabilizes nucleophile) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Increased (anions are less solvated) | Generally Increased |

| Non-polar | Hexane | Increased (amine is not solvated) | Very Slow (reactants may not dissolve) |

The stabilization of the transition state is a key factor through which solvents influence reaction kinetics. According to transition state theory, a reaction proceeds faster if the energy of its transition state is lowered relative to the energy of the reactants.

Stabilization of Charged Transition States: Many reactions of this compound, particularly nucleophilic substitutions on the aromatic ring, proceed through charged intermediates and transition states. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex. Polar solvents, especially aprotic ones, can stabilize this charge-delocalized intermediate, thereby lowering the activation energy and accelerating the reaction. rsc.org

Hydrogen Bonding: Protic solvents can stabilize transition states through hydrogen bonding. For reactions where negative charge builds up on an atom in the transition state (e.g., on an oxygen or nitrogen atom), a protic solvent can donate a hydrogen bond, providing significant stabilization. Conversely, if a positive charge develops, the solvent can act as a hydrogen bond acceptor. researchgate.net

The Hammond Postulate: The structure of the transition state is influenced by the solvent. For reactions where the solvent preferentially stabilizes the products, the transition state may become more "reactant-like". ucsb.edu For example, in a substitution reaction, a solvent that strongly solvates the leaving group and the charged product will lead to an earlier transition state, meaning the bond to the nucleophile is less formed and the bond to the leaving group is more intact. This can have subtle but important effects on reaction kinetics and selectivity. ucsb.edu

Coordination Chemistry and Metallo Supramolecular Architectures

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes are fundamental to understanding their reactivity, electron transfer capabilities, and potential applications in catalysis and materials science. For complexes incorporating N-(4-nitrophenyl)propane-1,3-diamine, the redox behavior is influenced by the central metal ion, the coordination environment, and the electronic nature of the ligand itself.

Cyclic voltammetry (CV) is a key technique used to investigate the redox characteristics of these complexes. analis.com.my In general, transition metal complexes with diamine-based ligands can undergo reversible or quasi-reversible one-electron transfer processes. analis.com.my For instance, CV studies on related transition metal complexes often reveal distinct oxidation and reduction peaks corresponding to changes in the metal's oxidation state, such as M(II)/M(I) or M(III)/M(II) transitions. analis.com.my

The presence of the 4-nitrophenyl substituent on the this compound ligand is expected to significantly modulate the electrochemical potential of its metal complexes. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the coordinating nitrogen atoms. nih.govacs.org This electronic effect stabilizes the d-orbitals of the metal center, making the complex more difficult to oxidize (shifting the oxidation potential to more positive values) and easier to reduce (shifting the reduction potential to less negative values) compared to complexes with electron-donating or unsubstituted ligands. researchgate.net

The table below presents representative electrochemical data for transition metal complexes with nitrogen-containing ligands, illustrating the typical range of redox potentials observed. While specific data for this compound complexes are not detailed in the literature, these values provide a comparative framework.

| Complex Type | Redox Couple | Potential (V vs. ref) | Process | Reference |

|---|---|---|---|---|

| Cu(II) Complex | Cu(II)/Cu(I) | -0.03 | Quasi-reversible | analis.com.my |

| Ni(II) Complex | Ni(II)/Ni(I) | -0.12 | Quasi-reversible | analis.com.my |

| Fe(II) Complex | Fe(III)/Fe(II) | -0.67 | Quasi-reversible | analis.com.my |

| Zn(II) Complex | Ligand-based | -0.28 | Reversible | frontiersin.org |

Ligand Design Principles and Chelation Effects

The design of a ligand is crucial as its structure dictates how it binds to a metal ion and the resulting complex's geometry and stability. This compound is a bidentate ligand, coordinating to a metal center through its two nitrogen atoms.

The chelate effect is a primary principle in the stability of these complexes. It describes the enhanced stability of a complex containing a chelating ligand (which binds at two or more points) compared to a complex with analogous monodentate ligands. This increased stability is primarily due to a positive entropy change upon chelation, as multiple solvent or monodentate ligands are displaced by a single chelating ligand, increasing the number of free species in the system.

Influence of Ligand Architecture on Coordination Geometry

The architecture of this compound plays a significant role in determining the coordination geometry around the metal center. The bite angle of the ligand—the N-M-N angle within the chelate ring—and the flexibility of the propane (B168953) backbone are critical factors. For propane-1,3-diamine ligands, the formation of a six-membered ring typically results in a bite angle of approximately 90°, which is well-suited for octahedral geometry. nih.govnih.gov

When two molecules of this compound coordinate to a metal ion, they occupy four coordination sites in the equatorial plane, leading to a distorted octahedral geometry, with the remaining two axial positions occupied by solvent molecules or counter-ions. nih.gov For example, manganese complexes with two propane-1,3-diamine ligands have been shown to adopt a slightly distorted octahedral MnO₂N₄ geometry. nih.gov

The final coordination geometry is also dependent on the electronic configuration of the central metal ion. For instance, a d⁸ metal like Ni(II) can adopt either a square planar or a tetrahedral geometry depending on the ligand field strength. youtube.com The specific electronic and steric properties of the this compound ligand will influence this preference.

| Metal Ion | Ligand System | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Mn(III) | bis(propane-1,3-diamine) | Distorted Octahedral | nih.gov |

| Ga(III) | propane-1,3-diamine derivative | Octahedral | nih.gov |

| Ni(II) | Generic 4-coordinate | Square Planar or Tetrahedral | youtube.com |

| Pt(II) | 1,3-diphenylpropane-1,3-diamine | Square Planar | nih.gov |

Steric and Electronic Effects in Metal-Ligand Interactions

The stability, structure, and reactivity of metal complexes are governed by a delicate balance of steric and electronic effects originating from the ligand. nih.govresearchgate.net

Steric Effects: Steric hindrance refers to the repulsive forces between the electron clouds of atoms or groups that are not directly bonded. In this compound, the phenyl ring introduces more steric bulk than a simple alkyl substituent. researchgate.net While not excessively large, this group can influence the arrangement of ligands around the metal center to minimize steric clashes. For instance, it may favor a trans arrangement of two such ligands in an octahedral complex to place the bulky nitrophenyl groups opposite each other. The steric requirements of the ligand can be a determining factor in the final arrangement, potentially favoring the formation of monomeric complexes over polymeric structures. nih.gov

Applications in Advanced Materials Science and Catalysis

Polymer Synthesis and Polymeric Materials

The presence of two reactive amine groups makes N-(4-nitrophenyl)propane-1,3-diamine a suitable monomer for polymerization reactions. Diamines are fundamental components in the synthesis of polyamides, polyimides, and other polymers through reactions with diacids or their derivatives. ontosight.aiontosight.ai

This compound as a Building Block for Homogeneous Polymers and Oligomers

Homogeneous polymers and oligomers are characterized by their uniform length and composition, a feature crucial for applications requiring precise material properties. This compound can be employed as a monomeric unit in step-growth polymerization to produce such well-defined macromolecules. For instance, polyamides can be synthesized through the polycondensation reaction of the diamine with a dicarboxylic acid. The resulting polymer chain would incorporate the nitrophenylpropane segment as a repeating unit, influencing the material's thermal and mechanical properties.

Research into the synthesis of homogeneous polyamines often utilizes building blocks with protected functional groups to control the polymerization process. oup.com In the context of this compound, one amine group could be selectively protected, allowing the other to react. Subsequent deprotection and further reaction would enable the controlled, stepwise growth of the polymer chain, leading to homogeneous oligomers and polymers.

Development of Convergent and Iterative Synthetic Strategies for Polymer Chains

Advanced synthetic methodologies are employed to achieve precise control over the structure of polymers. Convergent and iterative strategies are particularly powerful for creating monodisperse, sequence-controlled polymers. researchgate.net

Convergent Synthesis: This approach involves synthesizing polymer fragments (oligomers) separately and then coupling them together to form the final, larger polymer. nih.gov A protected form of this compound could be used to create specific oligomeric chains. For example, a dimer or trimer could be synthesized and then coupled to another oligomer, doubling the chain length in a controlled manner. This method is efficient for producing polymers with a discrete number of repeating units. nih.gov

Iterative Synthesis: This strategy involves the sequential, one-by-one addition of monomer units to a growing polymer chain. researchgate.net This process allows for the creation of polymers with a precisely defined sequence and length. Each iteration typically involves a coupling step to add the monomer, followed by a deprotection step to prepare the chain for the next addition. Diamines like this compound are ideal candidates for this approach, particularly in solid-phase synthesis where the growing chain is attached to a resin. researchgate.net

| Synthetic Strategy | Description | Relevance to this compound |

| Convergent Synthesis | Building polymer fragments (oligomers) and then combining them. | Can be used to create well-defined polyamides or other polymers by first synthesizing oligomers containing the diamine and then coupling them. nih.gov |

| Iterative Synthesis | Stepwise, one-by-one addition of monomers to a growing chain. | Allows for precise sequence and length control, potentially incorporating the diamine at specific points in a polymer backbone. researchgate.net |

Catalytic Applications of this compound and its Derivatives

The amine functional groups in this compound and its derivatives allow them to act as ligands for metal catalysts or as organocatalysts themselves. ontosight.ai Diamine derivatives have been shown to be effective catalysts in a variety of organic reactions.

Role in Organic Reactions

Derivatives of 1,3-diamines have been designed and synthesized to serve as catalysts in asymmetric reactions, where the formation of one enantiomer (a non-superimposable mirror image of a molecule) is favored over the other. While specific research on this compound in the listed reactions is limited, the broader class of 1,3-diamines demonstrates catalytic potential in several key transformations:

Polymerization: Amine derivatives can initiate or catalyze polymerization reactions.

Oxidation: Metal complexes with diamine ligands can catalyze oxidation reactions. For instance, certain catalysts are used for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. mdpi.com

Other Organic Reactions: The amine groups can act as bases or nucleophiles, facilitating a range of chemical transformations. In asymmetric Mannich reactions, 1,3-diamine derivatives have been shown to act cooperatively to catalyze the formation of carbon-carbon bonds with high enantioselectivity.

Research on Applications in Dyes and Pigments

The chemical structure of this compound, containing both an aromatic nitro group (a chromophore) and amine groups (auxochromes), makes it a suitable precursor for the synthesis of dyes. ontosight.ai Aromatic nitro amines are common intermediates in the production of azo dyes.

The synthesis of azo dyes typically involves a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by a coupling reaction with another aromatic compound. researchgate.net The primary amine group on the propane (B168953) chain or, after reduction of the nitro group, the resulting aromatic amine could potentially be diazotized. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a wide range of colors. For example, 4-Nitro-1,3-benzenediamine is known for its use as a hair colorant. nih.gov The synthesis of nitro-substituted azo disperse dyes is an area of active research. scilit.com

Development as Intermediates for Specialty Chemicals

Due to its multiple functional groups, this compound is a versatile intermediate for the synthesis of more complex molecules and specialty chemicals. ontosight.ai

The applications include:

Pharmaceuticals: Diamine structures are present in many biologically active compounds. The nitrophenyl group can be chemically modified, for example, through reduction to an amine, which can then undergo further reactions to build more complex pharmaceutical ingredients. ontosight.aiontosight.ai A related compound, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, is a known intermediate related to the antibiotic chloramphenicol.

Polymers: As discussed, it serves as a monomer for high-performance polymers like polyamides. researchgate.net

Cross-linking Agents: Diamines can be used as cross-linking or curing agents for epoxy resins, creating thermosetting polymers with enhanced mechanical strength and thermal stability. rsc.org

| Application Area | Role of this compound | Example of Related Compound Application |

| Pharmaceuticals | Precursor for complex biologically active molecules. ontosight.ai | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is an intermediate for chloramphenicol. |

| Polymers | Monomer for polyamides and other polymers. researchgate.net | 1,3-bis(4-carboxy phenoxy) propane is used to synthesize new polyamides. researchgate.net |

| Dyes | Intermediate for azo dyes. ontosight.aiscilit.com | 4-Nitro-1,3-benzenediamine is used as a hair dye. nih.gov |

| Thermosets | Potential as a curing agent for epoxy resins. rsc.org | Custom-synthesized diamines are used as cross-linkers for self-healing epoxies. rsc.org |

Biological Target Interactions: in Vitro Research Methodologies

Investigation of Molecular Recognition and Binding Mechanisms

Interaction with Enzymes and Receptors (e.g., in vitro assays for binding affinity, enzyme kinetics)

There is a lack of specific publicly available research detailing the in vitro binding affinity or enzyme kinetics of N-(4-nitrophenyl)propane-1,3-diamine with specific enzymes or receptors. However, studies on analogous compounds suggest that the N-3-(4-nitrophenyl)propyl moiety can contribute to enhanced binding affinity at sigma receptors. This suggests a potential area for future investigation into the specific receptor interactions of this compound. Without dedicated studies, no quantitative data on its binding constants or kinetic parameters can be provided.

Targeting Specific Protein Domains (e.g., bromodomains)

Currently, there is no available scientific literature that investigates the interaction between this compound and specific protein domains such as bromodomains. Research in this area is essential to understand the compound's potential role in epigenetic regulation and other cellular processes mediated by these domains.

DNA/RNA Interaction Studies

Binding Modes (e.g., intercalative binding)

The specific binding mode of this compound with DNA or RNA has not been elucidated in published research. While other nitrophenyl derivatives have been studied for their DNA interacting properties, this information cannot be directly extrapolated to the compound . Determining whether it binds via intercalation, groove binding, or electrostatic interactions would require dedicated biophysical studies.

DNA Photo Cleavage Assays (e.g., agarose (B213101) gel electrophoresis)

The potential for this compound to induce DNA cleavage upon photoactivation has not been specifically reported. The presence of a nitrophenyl group, a known photoactive moiety in other molecular contexts, suggests that this could be a plausible area of investigation using techniques such as agarose gel electrophoresis to detect DNA strand scission. However, no such experimental data for this specific compound is currently available.

Spectroscopic Techniques for DNA Binding (e.g., UV-Vis electron absorption, fluorescence emission)

A detailed spectroscopic analysis of the interaction between this compound and DNA is not present in the current body of scientific literature. Techniques such as UV-Vis absorption and fluorescence emission spectroscopy are crucial for characterizing the binding affinity and understanding the conformational changes in both the compound and the nucleic acid upon interaction. The absence of such studies limits the understanding of its potential as a DNA-targeting agent.

Viscosity Measurements for DNA Interaction Analysis

Viscosity measurement is a classical and definitive technique to determine the mode of interaction between a small molecule and DNA. miami.edu The underlying principle is that the viscosity of a DNA solution is highly sensitive to changes in the length of the DNA double helix. miami.edu

When a compound binds to DNA, it can do so in several ways, with intercalation and groove binding being two of the most common modes. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA, causing the helix to unwind and lengthen. This increase in the effective length of the DNA molecule leads to a significant increase in the viscosity of the solution. nih.gov In contrast, groove binding, where a molecule binds to the minor or major groove of the DNA, or electrostatic interactions, typically cause less significant changes or even a decrease in DNA viscosity. miami.edunih.gov

The experiment is typically conducted by measuring the viscosity of a DNA solution of a constant concentration in the presence of increasing concentrations of the compound being studied. The data are often presented by plotting the relative specific viscosity (η/η₀) versus the ratio of the concentration of the compound to that of DNA, where η is the viscosity of the DNA solution in the presence of the compound and η₀ is the viscosity of the DNA solution alone. nih.gov

While this methodology is well-established for characterizing the DNA binding of various compounds, a review of the scientific literature did not yield specific studies that have utilized viscosity measurements to analyze the interaction of this compound with DNA. Therefore, no specific data on its binding mode, as determined by this method, can be presented.

Table 1: Viscosity Measurement Data for DNA Interaction of this compound

| [Compound]/[DNA] Ratio | Relative Viscosity (η/η₀) |

|---|

Enzyme-Prodrug Activation Systems (e.g., bacterial nitroreductase)

Enzyme-prodrug therapy is a strategy designed to selectively activate a non-toxic prodrug into a potent cytotoxic agent at a specific target site, such as a tumor. This approach often utilizes enzymes that are not naturally found in human cells, like bacterial nitroreductases. nih.gov

Nitroaromatic compounds, including those with a 4-nitrophenyl group, are key components of these systems. The nitro group is strongly electron-withdrawing, rendering the parent compound relatively inactive. Bacterial nitroreductases can catalyze the reduction of the nitro group to a hydroxylamine (B1172632) or an amine. nih.gov This reduction dramatically alters the electronic properties of the molecule, triggering the release of an active cytotoxic agent that can damage DNA or other vital cellular components. nih.govnih.gov

The general mechanism is as follows:

A gene encoding a bacterial nitroreductase is delivered to and expressed in target cells (e.g., cancer cells).

A non-toxic nitroaromatic prodrug is administered systemically.

The nitroreductase enzyme, present only in the target cells, reduces the nitro group of the prodrug.

This reduction activates the prodrug, converting it into a potent cytotoxin that kills the target cells and potentially nearby "bystander" cells.

Several nitroaromatic prodrugs have been developed and studied in this context, such as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). nih.govnih.gov The E. coli nitroreductase enzyme (NTR) has been extensively studied for its ability to activate such prodrugs. nih.gov While the principle is well-established for various nitroaromatic compounds, specific research detailing this compound as a prodrug in a bacterial nitroreductase system was not found in the reviewed literature. However, its chemical structure suggests it could potentially serve as a substrate for such enzymes.

Table 2: Characteristics of a Representative Bacterial Nitroreductase System

| Enzyme | Prodrug Example | Activation Mechanism |

|---|---|---|

| E. coli Nitroreductase (NfsA/NfsB) | CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) | Reduction of the nitro group to a hydroxylamine, which can then be further activated to a DNA cross-linking agent. nih.govnih.gov |

Emerging Research Directions and Future Outlook

Advancements in Asymmetric Synthesis and Chiral Induction

The development of efficient asymmetric syntheses for chiral diamines is a cornerstone of modern organic chemistry, driven by the prevalence of chiral amines in pharmaceuticals and natural products. For N-(4-nitrophenyl)propane-1,3-diamine, which is achiral, future research will likely focus on the introduction of chirality and its application in asymmetric catalysis.

Prospective Research Thrusts:

Novel Chiral Ligands: The diamine backbone of this compound offers a versatile scaffold for the synthesis of novel chiral ligands. By functionalizing the amino groups with chiral auxiliaries or incorporating the diamine into larger chiral frameworks, researchers can create a new class of ligands for transition-metal-catalyzed asymmetric reactions.

Organocatalysis: Chiral derivatives of this compound could serve as potent organocatalysts. The presence of the nitro group can influence the electronic properties of the molecule, potentially leading to unique reactivity and selectivity in asymmetric transformations such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives

| Reaction Type | Potential Substrates | Expected Chiral Product |

| Asymmetric Hydrogenation | Prochiral ketones, imines | Chiral alcohols, amines |

| Asymmetric Allylic Alkylation | Allylic carbonates, acetates | Chiral allylic compounds |

| Asymmetric Diels-Alder | Dienes, dienophiles | Chiral cyclohexenes |

Exploration of Novel Coordination Architectures and Their Functional Properties

The two nitrogen donor atoms in this compound make it an excellent candidate for the construction of coordination complexes and polymers. The electronic and steric properties of the nitrophenyl group are expected to play a significant role in the resulting architectures and their functionalities.

Future Research Directions:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the diamine to bridge metal centers can be exploited to synthesize novel coordination polymers and MOFs. The porosity and functionality of these materials could be tuned by varying the metal ions and co-ligands, leading to applications in gas storage, separation, and catalysis.

Functional Properties: Research will likely investigate the magnetic, optical, and electronic properties of coordination complexes derived from this diamine. The interplay between the metal center and the nitrophenyl moiety could give rise to interesting phenomena such as spin-crossover behavior, nonlinear optical activity, and photoluminescence.

Development of Hybrid Materials Incorporating the Compound

The incorporation of this compound into hybrid materials represents a promising avenue for creating advanced functional materials with tailored properties.

Anticipated Developments:

Polymer Composites: The diamine can be used as a cross-linking agent or a functional monomer in the synthesis of polymers. The resulting polymer composites may exhibit enhanced thermal stability, mechanical strength, and chemical resistance. The nitro group can also be chemically modified to introduce further functionalities.

Surface Functionalization: Covalent attachment of the diamine to the surface of materials such as silica, graphene oxide, or nanoparticles can impart new properties. For instance, functionalized surfaces could be used for selective adsorption, sensing, or as stationary phases in chromatography.

Enhanced Computational Modeling for Predicting Reactivity and Interactions

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, theoretical studies will be instrumental in guiding experimental efforts.

Key Areas of Computational Investigation:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this diamine, including its synthesis and its role in catalysis. This will provide insights into transition states, activation energies, and reaction pathways.

Structure-Property Relationships: Computational modeling will help establish clear relationships between the molecular structure of the diamine and its derivatives and their observed properties. This includes predicting coordination geometries, electronic spectra, and the binding affinities of its complexes.

Methodological Innovations in Biological Target Interaction Studies

While the biological activities of this compound are not yet extensively documented, its structural motifs suggest potential for interaction with biological targets. Future research will likely focus on exploring these interactions using innovative methodologies.

Emerging Methodologies:

High-Throughput Screening (HTS): HTS techniques can be used to rapidly screen libraries of derivatives of this compound against a wide range of biological targets to identify potential lead compounds for drug discovery.

Molecular Docking and Dynamics: In silico molecular docking and molecular dynamics simulations will be crucial for predicting and visualizing the binding modes of the compound with specific proteins or nucleic acids. These studies can help in understanding the molecular basis of any observed biological activity and guide the design of more potent analogs.

Biophysical Techniques: Advanced biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy will be employed to quantitatively characterize the binding kinetics and thermodynamics of the compound with its biological targets.

Q & A

Q. What are the standard synthetic routes for N-(4-nitrophenyl)propane-1,3-diamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution, where propane-1,3-diamine reacts with 4-nitrochlorobenzene under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Optimization involves adjusting reaction parameters such as temperature (80–120°C), stoichiometric ratios (1:1 to 1:1.2 amine:aryl halide), and catalysts (e.g., K₂CO₃ or triethylamine). Post-synthesis purification often employs column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm amine proton environments (δ ~1.5–2.5 ppm for propane chain) and aromatic nitro group positioning (δ ~7.5–8.5 ppm) .

- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How does the nitro group influence the compound’s electronic and solubility properties?

Methodological Answer: The electron-withdrawing nitro group reduces electron density on the aromatic ring, making the compound less soluble in non-polar solvents. Computational methods (e.g., DFT) reveal its impact on dipole moments (~4–5 D) and charge distribution, which can be validated via cyclic voltammetry to assess redox behavior .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets or metal ions?

Methodological Answer:

- Molecular docking : Simulates binding affinities to enzymes/receptors (e.g., using AutoDock Vina), focusing on amine and nitro group interactions with active sites .

- DFT calculations : Model charge transfer and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with metal ions like Cd²⁺, as seen in cadmium complexation studies .

- MD simulations : Assess stability of ligand-target complexes under physiological conditions .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

- Comparative assays : Replicate studies under standardized conditions (e.g., MIC testing against E. coli ATCC 25922 with controlled pH/temperature) .

- Structural analogs : Synthesize derivatives (e.g., halogenated or trifluoromethyl variants) to isolate activity-contributing groups .

- Meta-analysis : Statistically evaluate datasets to identify confounding variables (e.g., solvent effects or impurity profiles) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer: Challenges include polymorphism and low crystal quality due to flexible propane chain. Solutions:

Q. How do steric and electronic effects of substituents (e.g., nitro vs. trifluoromethyl) alter the compound’s reactivity?

Methodological Answer:

- Hammett studies : Quantify substituent effects on reaction rates (e.g., nucleophilic substitution at the para position) .

- Kinetic isotope effects : Probe mechanisms in reductions (e.g., nitro to amine) using deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.